![molecular formula C18H23N3O5 B2666151 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930464-09-8](/img/structure/B2666151.png)
6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Alkylating agents (e.g., dimethyl sulfate, ethyl bromide).
Conditions: Alkylation reactions under basic conditions.
Industrial Production Methods
Industrial synthesis often involves optimization for scale, yield, and cost-efficiency, usually under controlled conditions to ensure high purity and consistency. The steps are similar but with more efficient catalysts, optimized temperatures, and advanced purification techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate
Starting Material: A substituted pyrrole derivative.
Reagents: Brominating agents (e.g., NBS).
Conditions: Bromination under inert atmosphere at low temperature.
Step 2: Pyrimidine Ring Formation
Reagents: Guanidine carbonate and appropriate catalysts.
Conditions: Cyclization at elevated temperature to form the pyrrolopyrimidine core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Conversion of the methoxy groups to aldehyde or carboxylic acids.
Reduction: : Potential hydrogenation of the ethoxyphenyl ring.
Substitution: : Nucleophilic substitution reactions at the methoxy or ethoxy positions.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, CrO₃.
Reduction Reagents: : H₂/Pd-C, NaBH₄.
Substitution Reagents: : Nucleophiles like thiols, amines, and alcohols.
Major Products Formed
Oxidation Products: : Corresponding aldehydes, ketones, or acids.
Reduction Products: : Fully hydrogenated derivatives.
Substitution Products: : Compounds with various nucleophiles replacing the original substituents.
Scientific Research Applications
This compound is explored for its potential in multiple domains:
Chemistry: : As a building block for complex molecular architectures.
Biology: : Studies involving interactions with biological macromolecules.
Medicine: : Investigated for pharmacological activity due to its potential effects on specific molecular targets.
Industry: : Applications in material sciences, including as a precursor for specialized polymers or coatings.
Mechanism of Action
The effects of 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione are largely determined by its ability to interact with specific molecular targets:
Binding: : Attaches to enzyme active sites or receptor proteins.
Pathways: : Modulates biochemical pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
While comparing with other pyrrolopyrimidines:
Similar Compounds: : 4-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, 6-methyl-4-(4-methoxyphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione.
Uniqueness: : The specific substituents (2,2-dimethoxyethyl and 4-ethoxyphenyl) give it distinct reactivity and potential biological activities not found in close analogs.
Conclusion
The elaborate structure of 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione opens a plethora of possibilities in scientific research and industrial applications. Its synthesis, reactions, and functional versatility make it a valuable compound for further exploration and utilization in various fields.
Properties
IUPAC Name |
6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-4-26-12-7-5-11(6-8-12)16-15-13(19-18(23)20-16)9-21(17(15)22)10-14(24-2)25-3/h5-8,14,16H,4,9-10H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJAWNDWCVEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(OC)OC)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2666070.png)
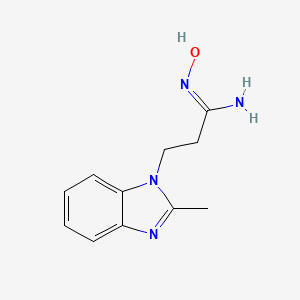
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2666073.png)
![1-Azaspiro[4.4]non-3-ene](/img/structure/B2666076.png)
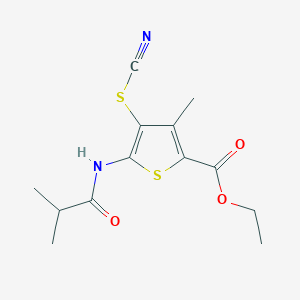
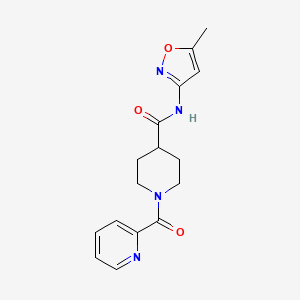

![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)
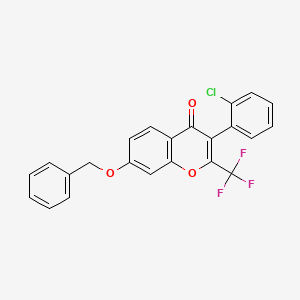
![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)

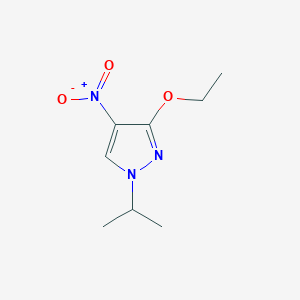
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)
![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)
